molecular formula C7H9F2NO B2900470 1,1-Difluoro-5-azaspiro[2.5]octan-4-one CAS No. 2230803-17-3

1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Cat. No.: B2900470
CAS No.: 2230803-17-3
M. Wt: 161.152
InChI Key: BMTDJDNJZHRYBM-UHFFFAOYSA-N
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Description

The unique properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one are best understood by first exploring the broader classes of compounds to which it belongs: fluorinated heterocycles and azaspirocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)4-6(7)2-1-3-10-5(6)11/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDJDNJZHRYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1,1 Difluoro 5 Azaspiro 2.5 Octan 4 One and Analogous Structures

De Novo Synthesis Approaches to the Spiro[2.5]octane Core

The construction of the spiro[2.5]octane skeleton is a critical step in the synthesis of the target molecule. This can be approached through various cyclization reactions to form the six-membered ring fused to a pre-existing or concurrently formed cyclopropane (B1198618) ring.

Cyclization Reactions for Spiro[2.5]octane Framework Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic systems, including spirocycles. In the context of the spiro[2.5]octane core, this would typically involve a precursor molecule containing a cyclopropane ring and a side chain capable of undergoing ring closure to form the six-membered ring.

One plausible approach involves the Dieckmann condensation of a suitably substituted cyclopropanedicarboxylate derivative. For instance, a diester with an appropriate tether on one of the ester groups could undergo intramolecular cyclization under basic conditions to form a β-ketoester, which can then be further manipulated to yield the desired spiro[2.5]octane core.

Another strategy could involve the intramolecular cyclization of ω-haloalkyl-substituted cyclopropanecarboxylates or nitriles. For example, a precursor bearing a 1-(halomethyl)cyclopropylmethyl group attached to a malonic ester or a cyanoacetate could undergo intramolecular nucleophilic substitution to form the six-membered ring.

A key consideration for the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is the introduction of the gem-difluoro functionality. The gem-difluorocyclopropane moiety can be synthesized via the addition of difluorocarbene to an appropriate alkene. nih.govresearchgate.net Difluorocarbene can be generated from various precursors, such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov Therefore, a synthetic route could commence with the difluorocyclopropanation of an alkene bearing a suitable functional group for subsequent elaboration and cyclization.

Precursor TypeCyclization MethodKey ReagentsResulting Intermediate
Cyclopropane diester derivativeDieckmann condensationStrong base (e.g., NaOEt)β-ketoester
ω-Haloalkyl cyclopropanecarboxylateIntramolecular nucleophilic substitutionBaseSpirocyclic ester
Alkene with functionalized side chainDifluorocyclopropanation followed by intramolecular cyclization:CF2 source, then cyclization reagentsgem-Difluorospiro[2.5]octane derivative

Intermolecular approaches to the spiro[2.5]octane core would involve the reaction of two separate fragments to construct the spirocyclic system. A potential strategy could be a Michael addition-initiated ring closure (MIRC) reaction. This might involve the reaction of a cyclopropylidene donor with a suitable acceptor, leading to the formation of the six-membered ring in a tandem fashion.

Another intermolecular approach could be a [4+2] cycloaddition reaction, where a diene containing a cyclopropane unit reacts with a dienophile to form the six-membered ring. However, this may be less direct for the specific substitution pattern of the target molecule.

Construction of the Azaketone Moiety

The formation of the 5-azaspiro[2.5]octan-4-one structure requires the incorporation of a nitrogen atom and a carbonyl group into the six-membered ring to form a lactam.

The formation of the lactam ring is a crucial step. Several well-established methods for lactam synthesis can be adapted for this purpose. organic-chemistry.org

One of the most common methods is the intramolecular cyclization of an amino acid or its corresponding ester. nih.gov In this context, a precursor such as a 1-((amino)methyl)cyclopropaneacetic acid or its ester could be cyclized under appropriate conditions. This could be achieved through thermal dehydration, the use of coupling agents (e.g., carbodiimides), or by heating the corresponding amino ester.

A Beckmann rearrangement of a spiro[2.5]octan-4-one oxime could also be envisioned. This would involve the synthesis of the corresponding spirocyclic ketone, followed by oximation and subsequent rearrangement to the lactam.

The Schmidt reaction, involving the reaction of a spirocyclic ketone with hydrazoic acid, could also potentially yield the desired lactam, although regioselectivity might be a concern depending on the substrate.

ReactionPrecursorKey Reagents/ConditionsProduct
Intramolecular amidationAmino acid/esterHeat, coupling agentsLactam
Beckmann rearrangementKetoximeAcid catalyst (e.g., H2SO4)Lactam
Schmidt reactionKetoneHydrazoic acid (HN3)Lactam

The design of the precursor is critical for the successful construction of the azaketone moiety. For an intramolecular cyclization approach, a bifunctional precursor containing both the amine and the carboxylic acid (or ester) functionalities at the appropriate positions relative to the spiro center is required.

For instance, a synthetic sequence could start with the difluorocyclopropanation of a suitable alkene, such as an allylic amine derivative. Subsequent functional group manipulations, such as hydroformylation or oxidation followed by chain extension, could introduce the required carboxylic acid or ester functionality.

Alternatively, a precursor could be assembled through the alkylation of a suitable nucleophile with a gem-difluorocyclopropylmethyl halide. For example, the reaction of diethyl acetamidomalonate with 1-(bromomethyl)-1,1-difluorocyclopropane could provide a precursor that, after hydrolysis and decarboxylation, would yield an amino acid suitable for cyclization.

The synthesis of fluorinated δ-lactams has been achieved via the cycloisomerization of gem-difluoropropargyl amides, suggesting that precursors containing alkyne functionalities could also be valuable intermediates. beilstein-journals.org

Methodologies for Geminal Difluorine Introduction

The creation of a gem-difluoromethylene (CF2) group is a critical transformation in organofluorine chemistry. Several distinct approaches have been developed, categorized by the nature of the fluorine source: electrophilic, nucleophilic, or radical.

Electrophilic Fluorination Reagents and Conditions

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enol or enolate, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org These reagents can be neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor. wikipedia.orgresearchgate.net The fluorinating power of these reagents can be tuned by modifying the electronic properties of the nitrogen atom; electron-withdrawing groups enhance the electrophilicity of the fluorine atom. wikipedia.org

For the synthesis of α,α-difluoro carbonyl compounds, the reaction typically proceeds via a stepwise mechanism involving the monofluorination of an enolate intermediate, followed by a second fluorination event. Reagents like NFSI and Selectfluor are widely used for this purpose. brynmawr.edualfa-chemistry.com For instance, indoles can be directly converted to 3,3-difluoro-2-oxindoles using NFSI. brynmawr.edu Similarly, Selectfluor is effective for the geminal difluorination of styrenes, catalyzed by an organoiodine species. nih.gov

The choice of reaction conditions, including solvent and base, is crucial for achieving high yields. The mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway, although this remains a topic of discussion. wikipedia.org

Reagent NameAbbreviationClassTypical Substrates
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorCationic N-FEnolates, Enamides, Styrenes, Dicarbonyl compounds nih.govalfa-chemistry.comnih.gov
N-FluorobenzenesulfonimideNFSINeutral N-FEnolates, Indoles, Olefins, Amides nih.govwikipedia.orgbrynmawr.edualfa-chemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-FAryl Grignard reagents, Aryllithiums wikipedia.org
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Accufluor™ NFThCationic N-FPhenyl-substituted alkenes researchgate.net

Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides a direct route to gem-difluorides from ketones and aldehydes. This deoxofluorination process involves replacing the carbonyl oxygen with two fluorine atoms. Common reagents for this transformation are sulfur-based, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). commonorganicchemistry.comorganic-chemistry.org These reagents are effective for converting a wide range of aldehydes and ketones into the corresponding gem-difluorides under relatively mild conditions, typically at or below room temperature in solvents like dichloromethane (DCM). commonorganicchemistry.comorganic-chemistry.org

Other nucleophilic fluorine sources include alkali metal fluorides like cesium fluoride (B91410) (CsF) and hydrogen fluoride (HF) complexes. organic-chemistry.orgorganic-chemistry.org For example, the DMPU/HF complex, where HF is stabilized by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, has been used in gold-catalyzed dihydrofluorination of alkynes to yield gem-difluoromethylene compounds. organic-chemistry.org The unique properties of these HF-based reagents, such as high acidity and compatibility with metal catalysts, enable selective fluorination reactions. organic-chemistry.org Silver(I) fluoride (AgF) has also been employed to intercept reaction cascades, delivering α-fluorinated products. nih.govrsc.org

Reagent NameAbbreviationMechanismTypical Substrates
Diethylaminosulfur trifluorideDASTDeoxofluorinationKetones, Aldehydes, Alcohols commonorganicchemistry.comnih.gov
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorDeoxofluorinationKetones, Aldehydes, Carboxylic acids commonorganicchemistry.comorganic-chemistry.orgresearchgate.net
Hydrogen Fluoride / 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinoneDMPU/HFHydrofluorinationAlkynes organic-chemistry.org
Silver(I) FluorideAgFNucleophilic AdditionPropargylic Azides, Styrenes (with other reagents) nih.govrsc.orgnih.gov
Cesium FluorideCsFNucleophilic SubstitutionAlkyl Mesylates, Epoxides organic-chemistry.orgnih.gov

Radical-Mediated Fluorination Pathways

Radical fluorination has emerged as a powerful tool for C-H functionalization and the synthesis of fluorinated compounds. These methods often utilize N-F reagents, such as Selectfluor, which can act as fluorine atom transfer agents under specific conditions. thieme-connect.de For instance, the geminal difluorination of benzylic C-H bonds can be achieved using Selectfluor in combination with a photocatalyst under visible light irradiation. thieme-connect.de

Silver catalysts can also mediate radical fluorination processes. nih.gov Tang and co-workers demonstrated a silver-catalyzed geminal difluorination of aromatic benzyl groups using Selectfluor under oxidative conditions. nih.gov Another approach involves the use of xenon difluoride (XeF2), a stable crystalline solid that can serve as a radical fluorine-transfer agent in reactions like Hunsdiecker-type fluorodecarboxylations. thieme-connect.de These radical-based methods offer alternative pathways to access difluorinated structures, often with unique selectivity compared to ionic methods.

Regioselective Introduction of Fluorine Atoms

Controlling the position of fluorine incorporation is a central challenge in the synthesis of complex fluorinated molecules. nih.gov Regioselectivity can be achieved through various strategies. In electrophilic fluorination of complex enamides, high regioselectivity can be attained by fluorinating the electron-rich enamide olefin over other potentially reactive sites. nih.gov

Catalysis plays a pivotal role in directing fluorination. Gold(I)-catalyzed hydrofluorination of alkynes using HF-based reagents can proceed with high regioselectivity, which can be reversed compared to uncatalyzed reactions. organic-chemistry.org The presence of directing groups on the substrate can also guide the fluorine atom to a specific position, as demonstrated in Au(I)-catalyzed hydrofluorination reactions to form Z-vinyl fluorides. researchgate.net Similarly, synthetic strategies for partially fluorinated acenes have been developed to control the regioselectivity of substitution patterns, allowing for precise tuning of molecular electronic properties. nih.gov

Integrated Synthesis: Combining Fluorination and Spirocyclization

One-Pot and Cascade Reactions for Concurrent Construction

One-pot reactions that build complex fluorinated scaffolds have become increasingly valuable. A fluorination-induced intramolecular cyclization has been described for the synthesis of fluoro-substituted spiro-1,3-oxazines and spiro-1,3-thiazines. researchgate.netrsc.org In this process, an N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide or thioamide substrate reacts with the electrophilic fluorinating agent Selectfluor, which acts as both the fluorine source and the trigger for the spirocyclization, yielding a single diastereomer. rsc.org

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, offer an elegant approach to complex fluorinated molecules. sciencedaily.com For example, the cascade cyclization of azadienes with difluoroenoxysilanes, promoted by triflic acid, has been developed to construct fluorinated polyfused heterocycles in a one-pot formal [4+2] cycloaddition. semanticscholar.org Another example involves octafluorocyclopentene (OFCP) engaging with linear peptides in polysubstitution cascades to generate complex fluorinated spiroheterocyclic polycycles without the need for catalysts. nih.gov These integrated strategies represent a powerful and efficient means to access novel fluorinated spirocyclic structures analogous to this compound.

Sequential Synthesis Strategies and Multi-Step Optimizations

The creation of gem-difluorinated spiro-lactam frameworks, analogous to this compound, can be approached through sequential reaction cascades. These strategies are designed to build molecular complexity in a controlled manner, often involving the formation of multiple bonds and stereocenters in a single, streamlined process. Optimization of these multi-step sequences is critical for achieving high yields and purity of the final product.

One notable approach for the synthesis of related gem-difluorinated spiro-γ-lactam oxindoles involves a visible-light-induced consecutive reaction. brown.edunih.gov This method employs a sequential radical difluoromethylative dearomatization, followed by hydroxylation and oxidation to construct the desired spirocyclic system. brown.edunih.gov This process highlights the potential for using photocatalysis to generate highly reactive intermediates under mild conditions, which then undergo a cascade of reactions to form the complex spiro-lactam core. d-nb.info The protocol has been shown to have good functional group tolerance and is scalable. brown.edunih.gov

Table 1: Key Parameters for Optimization in Photocatalytic Spiro-Lactam Synthesis

ParameterVariableDesired Outcome
Photocatalyst Different organic dyes or metal complexesHigh quantum yield, efficient generation of radical intermediates
Solvent Polarity, aprotic vs. proticEnhanced solubility of reactants, stabilization of intermediates
Light Source Wavelength, intensityEfficient excitation of the photocatalyst, minimization of side reactions
Reactant Concentration Molar ratios of starting materialsMaximization of desired reaction pathway, suppression of dimerization or polymerization
Temperature Reaction temperatureControl of reaction kinetics and selectivity

For the specific construction of the spiro[cyclopropane-1,3'-piperidin]-2'-one core found in this compound, strategies involving the formation of the spiro-cyclopropane ring are essential. Diastereoselective cyclopropanation of exocyclic methylene (B1212753) lactams is a potential route. For instance, metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been demonstrated to produce spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields. This approach avoids the use of potentially hazardous diazo compounds.

Another strategy involves domino reactions, such as the one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes to construct fused spiro piperidone-cyclopropane derivatives. rsc.org This process proceeds through a [4 + 2] annulation, followed by intermolecular electrophilic addition and intramolecular cyclization, showcasing the efficiency of cascade reactions in building complex spirocyclic systems. rsc.org

Table 2: Comparison of Synthetic Strategies for Analogous Spirocyclic Lactams

StrategyKey FeaturesAdvantagesPotential Challenges
Visible-Light Photocatalysis Sequential radical dearomatization, hydroxylation, and oxidation. brown.edunih.govMild reaction conditions, high functional group tolerance. brown.edunih.govSubstrate scope may be limited, optimization of light source and catalyst is crucial.
Metal-Free Cyclopropanation Use of tosylhydrazone salts for cyclopropanation of methylene lactams.Avoids transition metals and hazardous diazo compounds, high diastereoselectivity.Requires synthesis of specific methylene precursors.
Domino Reaction One-pot [4 + 2] annulation/electrophilic addition/cyclization cascade. rsc.orgHigh efficiency, construction of multiple bonds in a single step. rsc.orgOptimization of reaction conditions for the entire cascade can be complex.

The optimization of these multi-step synthetic sequences is a complex task due to the interplay of various reaction parameters. A systematic approach, often employing Design of Experiments (DoE), is crucial to efficiently explore the reaction space and identify optimal conditions. This involves varying multiple factors simultaneously to understand their individual and interactive effects on the reaction outcome, ultimately leading to a robust and high-yielding synthesis.

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The provided outline requires a detailed and scientifically accurate discussion of enantioselective construction of its spiro stereocenters, chiral auxiliary-mediated synthesis, and specific fluorination techniques, as well as its scalable synthesis using continuous flow methods. Without primary research data on "this compound," it is not possible to create an article that adheres to the strict instructions of focusing solely on this specific chemical entity and its documented synthetic methodologies.

General principles of asymmetric synthesis and process intensification for related azaspirocyclic or fluorinated compounds exist, but applying these concepts to the target molecule without specific evidence would be speculative and would not meet the required standard of scientific accuracy for this format.

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Advanced Synthetic Methodologies and Process Intensification

Sustainable and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is crucial for the development of environmentally benign and economically viable production methods. Key areas of focus include the avoidance of hazardous reagents and solvents, the use of milder reaction conditions, and the development of catalytic processes that minimize waste.

Implementation of Mild Reaction Conditions and Reduced Reagent Excess

The use of mild reaction conditions, such as ambient temperature and pressure, and the reduction of excess reagents are fundamental to developing sustainable synthetic processes. These practices not to only conserve energy and materials but also often lead to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.

For the synthesis of this compound, implementing mild conditions could involve enzymatic catalysis. Biocatalysis operates under physiological conditions and can offer unparalleled selectivity, reducing the need for protecting groups and harsh reagents. While specific enzymes for the synthesis of this fluorinated spirocycle may not yet be identified, the broader field of biocatalysis for fluorine chemistry is an active area of research.

Solvent selection also plays a critical role in the environmental impact of a synthesis. The use of greener solvents, such as water, ionic liquids, or supercritical fluids, can significantly reduce the volatile organic compound (VOC) emissions associated with a chemical process. Research into performing fluorination reactions in aqueous media is an emerging field with the potential to drastically improve the sustainability of synthesizing fluorinated compounds.

Reducing the excess of reagents is another key aspect. Stoichiometric reagents are often used in excess to drive reactions to completion. The development of highly efficient catalytic systems, as discussed in the context of transition-metal-free approaches, is a primary strategy for minimizing reagent use. By employing catalysts that can achieve high turnover numbers and turnover frequencies, the amount of reagent required can be significantly reduced, leading to a more atom-economical process.

Green Chemistry PrincipleImplementation StrategyBenefit for Synthesis
Mild Reaction Conditions Ambient temperature and pressure, use of biocatalysis.Reduced energy consumption, increased safety, potentially higher selectivity.
Greener Solvents Use of water, ionic liquids, or solvent-free conditions.Reduced VOC emissions, lower toxicity, and improved process safety.
Reduced Reagent Excess Development of highly efficient catalytic systems.Improved atom economy, reduced waste generation, and lower material costs.

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Spirocyclization

The formation of the 5-azaspiro[2.5]octan-4-one skeleton is a key step that can be achieved through several mechanistic routes. These pathways often involve the generation of a reactive intermediate that undergoes an intramolecular cyclization to form the characteristic spirocyclic system.

Dearomatization spirocyclization offers a direct route to spirocyclic compounds. researchgate.net In the context of forming the 5-azaspiro[2.5]octan-4-one, a potential pathway involves a dearomatization reaction coupled with an ipso-cyclization. This process can be initiated by photoredox catalysis, which has become a versatile tool for radical-mediated dearomatization to access spirocyclic compounds. researchgate.net

One plausible mechanism begins with the generation of a radical on a side chain attached to an N-aryl precursor. This radical can then undergo an ipso-attack on the aromatic ring, leading to a spirocyclic intermediate. Subsequent loss of aromaticity results in the formation of the spiro-fused ring system. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to promote oxidative ipso-cyclization of unactivated biaryl ynones with sulfur-centered radicals to access spiro scispace.comscispace.comtrienones. rsc.org A similar radical-mediated ipso-cyclization can be envisioned for the synthesis of azaspirocyclic structures. acs.orgresearchgate.net

Table 1: Key Features of Dearomatization and Ipso-Cyclization

FeatureDescription
Initiation Often photoredox-catalyzed or chemically induced radical generation.
Key Step Intramolecular ipso-attack of a radical on an aromatic ring.
Intermediate A spirocyclic intermediate with a dearomatized ring.
Outcome Formation of a spiro-fused ring system.

The formation of the lactam ring in 5-azaspiro[2.5]octan-4-one can also proceed through an intramolecular nucleophilic attack. This is a common strategy for the synthesis of cyclic amides. For instance, the intramolecular cyclization of N-allyl propiolamides is an efficient method for constructing substituted γ-lactams. scispace.comresearchgate.net

In a relevant synthetic approach, a suitably functionalized acyclic precursor containing both a nucleophilic nitrogen and an electrophilic carbon center can be induced to cyclize. For example, a molecule with a terminal alkyne and a protected amine could be activated to facilitate the intramolecular attack of the nitrogen atom onto the activated alkyne, forming the five-membered lactam ring. The spirocyclic junction would be formed in a subsequent or preceding step, possibly involving a cyclopropanation reaction.

A bromo-lactamization of an unactivated olefinic amide has been shown to proceed via a bromonium ion intermediate, which is then attacked by the amide nitrogen in a 5-exo-trig cyclization to form a spiro-lactam. nih.gov This highlights the feasibility of intramolecular nucleophilic attack in the synthesis of spirocyclic lactams.

Radical cyclization reactions provide a powerful method for the construction of five- and six-membered rings. harvard.edu The synthesis of the 5-azaspiro[2.5]octan-4-one core can be envisioned through a radical cyclization pathway. For instance, a radical can be generated on an acyclic precursor, which then undergoes an intramolecular addition to an alkene or alkyne to form the cyclic structure.

Visible-light-induced photoredox catalysis has emerged as a mild and efficient way to initiate radical cyclizations. nih.gov A proposed mechanism could involve the generation of a radical on a nitrogen-containing precursor, followed by a 5-exo-trig cyclization onto a double bond to form the pyrrolidinone ring. Photocatalytic methods have been successfully employed for the synthesis of various heterocyclic structures through radical cascade cyclizations. bohrium.comnih.gov

Table 2: Comparison of Spirocyclization Mechanisms

MechanismInitiating SpeciesKey IntermediateDriving Force
Dearomatization/Ipso-Cyclization RadicalSpirocyclic radical cation/anionRearomatization or stabilization of intermediate
Intramolecular Nucleophilic Attack Nucleophile (e.g., amine)Charged or neutral tetrahedral intermediateRing strain relief, favorable entropy
Radical Cyclization RadicalCyclized radicalFormation of a stable C-C bond

Mechanisms of Fluorine Introduction Reactions

The introduction of the gem-difluoro moiety at the C1 position is a critical transformation in the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this purpose. sigmaaldrich.com The mechanism of these reactions can be complex and is a subject of ongoing investigation.

The mechanism of electrophilic fluorination has been a topic of debate, with both SN2 and single-electron transfer (SET) pathways being proposed. wikipedia.org In an SET mechanism, the reaction is initiated by the transfer of a single electron from the substrate (or an enolate intermediate) to the fluorinating agent. This generates a radical cation and a radical species derived from the fluorinating agent. numberanalytics.com

For the fluorination of a ketone like 5-azaspiro[2.5]octan-4-one, the reaction would likely proceed through its enol or enolate form. The enolate would transfer an electron to the electrophilic fluorinating agent, such as Selectfluor, to form a radical cation and the F-TEDA radical. Subsequent fluorine atom transfer to the substrate radical cation would yield the monofluorinated product. A second fluorination event would then lead to the gem-difluoro compound. Evidence for SET mechanisms has been found in the fluorination of certain substrates with Selectfluor. wikipedia.orgorganic-chemistry.org The exploitation of a single-electron process can be advantageous in avoiding side reactions like β-fluoride elimination. digitellinc.com

Table 3: Proposed Steps in SET Fluorination

StepProcessDescription
1 Enolate Formation The ketone is deprotonated to form the corresponding enolate.
2 Single Electron Transfer The enolate transfers a single electron to the electrophilic fluorinating agent.
3 Radical Intermediate Formation A radical cation of the substrate and a radical of the fluorinating agent are formed.
4 Fluorine Atom Transfer A fluorine atom is transferred to the substrate radical cation.
5 Second Fluorination The process is repeated to introduce the second fluorine atom.

Fluorine atom transfer is a key step in many fluorination reactions, particularly those involving radical intermediates. In the context of the SET mechanism described above, after the initial electron transfer, the resulting substrate radical reacts with the fluorinating agent's radical or the agent itself in a fluorine atom transfer step.

Alternatively, a formal fluorine atom transfer radical addition can occur. For instance, silver-catalyzed carbofluorination of unactivated alkenes with Selectfluor proceeds via a fluorine atom transfer. rsc.org While this specific reaction is intermolecular, it demonstrates the principle of fluorine atom transfer from an N-F reagent to a radical intermediate. In the gem-difluorination of a ketone, a carbon-centered radical generated alpha to the carbonyl could be trapped by a fluorine atom from the fluorinating reagent.

Role of Aryne Intermediates in Fluorinated Compound Synthesis

Aryne intermediates are highly reactive species that have been successfully employed in the synthesis of various functionalized organic molecules, including those containing fluorine. researchgate.net Their high reactivity stems from the strained triple bond within the aromatic ring, making them excellent partners in pericyclic and nucleophilic addition reactions. beilstein-journals.org While a direct synthesis of this compound via an aryne intermediate is not prominently documented, the principles of aryne chemistry can be applied to construct precursors or analogous structures.

The general strategy involves the generation of an aryne, which then undergoes a reaction with a suitable nucleophile or a cycloaddition partner. For the synthesis of fluorinated compounds, this could involve the reaction of a fluorinated aryne or the reaction of an aryne with a fluorine-containing species. researchgate.net A plausible, though speculative, pathway towards a related structure could involve the reaction of an aryne with a nucleophile containing a pre-formed difluorocyclopropyl moiety.

Aryne PrecursorReagent for Aryne GenerationReaction PartnerPotential Product ClassReference
2-(Trimethylsilyl)phenyl triflateCesium Fluoride (B91410)Fluorinated amineFluorinated diphenylamines rsc.org
o-Dihaloarenen-ButyllithiumFuranNaphthol derivatives beilstein-journals.org

This table illustrates common precursors and reagents for generating arynes and their potential applications in synthesizing fluorinated molecules, providing a conceptual basis for their potential role in forming complex fluorinated heterocycles.

Elucidation of Tandem and Cascade Reaction Mechanisms

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient strategies for building molecular complexity. rsc.orgresearchgate.net The synthesis of spirocyclic lactams, in particular, lends itself well to such approaches. nih.gov For this compound, a hypothetical tandem reaction could commence with a Michael addition, followed by an intramolecular cyclization.

A plausible cascade reaction for the formation of a spiro-lactam skeleton could involve the reaction of a nucleophilic amine with an electrophilic species containing a cyclopropyl (B3062369) ring, which then undergoes an intramolecular cyclization to form the lactam ring. The introduction of the difluoro moiety could be achieved by using a difluorinated starting material or by a subsequent fluorination step.

One potential cascade pathway could involve a Curtius rearrangement of a β-keto carboxylic acid, leading to an isocyanate intermediate. This intermediate could then undergo an intramolecular nucleophilic addition of an enol to form the spirocyclic lactam. nih.gov

Reaction TypeKey IntermediateBond FormationsResulting StructureReference
[3+2] Aza-annulationAzomethine ylideC-C, C-NSpirocyclic pyrrolidine researchgate.net
PIDA-mediated spirocyclizationNitrenium ionC-NSpirocyclic lactam beilstein-journals.org
Curtius rearrangement cascadeIsocyanateC-N, C-CSpirocyclic lactam nih.gov

This interactive table outlines various tandem reactions that are employed in the synthesis of spirocyclic lactams, highlighting the key intermediates and the types of bonds formed.

Kinetic and Thermodynamic Considerations Governing Reaction Pathways

The final structure and stereochemistry of a product are often determined by the interplay between kinetic and thermodynamic control. In the synthesis of complex molecules like spirocycles, understanding these factors is crucial for optimizing reaction conditions to favor the desired isomer.

In many cyclization reactions, a kinetically favored product may form faster but be less stable than the thermodynamically favored product. The reaction conditions, such as temperature and reaction time, can be manipulated to favor one over the other. For instance, lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.

In the context of this compound synthesis, the formation of the spirocyclic junction is a critical step where stereochemistry is established. The relative stability of the possible diastereomers would be a key thermodynamic factor. Computational studies are often employed to predict the relative energies of different conformations and transition states, providing insight into the likely outcome of the reaction. The rigidity of the difluorocyclopropyl ring would likely impose significant conformational constraints, influencing the kinetic and thermodynamic landscape of the reaction.

FactorInfluence on ReactionFavored ProductTypical Conditions
Kinetics Rate of reactionProduct formed via the lowest energy transition stateLow temperature, short reaction time
Thermodynamics Stability of the final productThe most stable productHigh temperature, long reaction time, reversible conditions

This data table summarizes the key differences between kinetic and thermodynamic control in a chemical reaction, which is a critical consideration in the synthesis of complex molecules.

Reactivity and Chemical Transformations of 1,1 Difluoro 5 Azaspiro 2.5 Octan 4 One

Chemical Modifications at the Ketone Functionality

The carbonyl group of the lactam is a key site for chemical modification. Its reactivity is influenced by the adjacent nitrogen atom and the spirocyclic framework.

Reduction and Derivatization Reactions of the Carbonyl Group

The ketone functionality could theoretically be reduced to a hydroxyl group. The choice of reducing agent would be critical to avoid unwanted side reactions, such as the opening of the lactam ring.

Hypothetical Reduction Reactions:

ReagentExpected ProductPotential Side Reactions
Sodium borohydride1,1-Difluoro-5-azaspiro[2.5]octan-4-olRing opening of the lactam under harsh conditions
Lithium aluminium hydride1,1-Difluoro-5-azaspiro[2.5]octane-4,5-diol (via ring opening)Reduction of the amide to an amine, ring opening

Derivatization could involve the formation of imines or related compounds through condensation reactions with primary amines, although the reactivity of the lactam carbonyl is lower than that of a simple ketone.

Nucleophilic Additions to the Ketone

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, this reactivity would be tempered by the amide resonance.

Potential Nucleophilic Addition Reactions:

NucleophilePotential Product
Grignard reagents (R-MgX)Tertiary alcohol (after ring opening and further reaction)
Organolithium reagents (R-Li)Tertiary alcohol (after ring opening and further reaction)
Cyanide (e.g., HCN)Cyanohydrin derivative

Transformations of the Azaspiro Ring System

The strained spirocyclic system and the lactam ring offer avenues for various transformations.

Ring Expansion and Contraction Reactions of the Azaspiro Scaffold

Reactions that could potentially lead to ring expansion or contraction are conceivable, for instance, via rearrangements involving the cyclopropane (B1198618) ring or the piperidinone ring. However, without experimental data, these pathways remain speculative.

Functionalization and Derivatization of the Nitrogen Atom

The secondary amine within the lactam is a prime site for functionalization.

Hypothetical N-Functionalization Reactions:

ReagentReaction TypeExpected Product
Alkyl halides (R-X)N-AlkylationN-alkyl-1,1-Difluoro-5-azaspiro[2.5]octan-4-one
Acyl chlorides (RCOCl)N-AcylationN-acyl-1,1-Difluoro-5-azaspiro[2.5]octan-4-one
Michael acceptorsMichael AdditionN-substituted adducts

Reactivity Profile of the Geminal Difluorine Moiety

The gem-difluoro group on the cyclopropane ring significantly influences the molecule's electronic properties and stability. This moiety is generally stable and unreactive under many conditions. However, under forcing conditions or with specific reagents, reactions involving the C-F bonds or the cyclopropane ring could occur. For example, reductive defluorination or ring-opening of the cyclopropane promoted by the electron-withdrawing nature of the fluorine atoms are theoretical possibilities but would likely require harsh reaction conditions.

Substitution Reactions at the Fluorinated Center

Direct nucleophilic substitution at the spirocyclic carbon atom bearing the two fluorine atoms in this compound is a challenging transformation. The gem-difluoroalkyl group generally exhibits reduced reactivity in SN2 reactions. This is attributed to the destabilizing effect of each additional fluorine atom on the partially positive carbon in the transition state.

Instead of direct substitution, the reactivity at the fluorinated center of similar gem-difluorocyclopropane systems is dominated by ring-opening reactions. These transformations are driven by the high ring-strain energy of the cyclopropane ring, which is even greater than that of a non-fluorinated cyclopropane. The introduction of the two fluorine atoms significantly modifies the properties of the three-membered ring, leading to a redistribution of the s- and p-character of the C-C bonds. This results in a lengthening of the distal C-C bond, making it more susceptible to cleavage.

For gem-difluorocyclopropyl ketones, nucleophilic ring-opening reactions have been observed. For instance, treatment with thiolate nucleophiles can induce a regioselective cleavage of the distal bond, proceeding through a difluoroenolate intermediate. Subsequent elimination and substitution of a fluoride (B91410) ion can lead to fluorine-free products.

Acid-promoted ring-opening is another potential pathway. In the presence of a strong acid, gem-difluorocyclopropyl ketones can undergo ring-opening via proximal bond cleavage, followed by cyclization with a suitable nucleophile.

The table below summarizes representative ring-opening reactions of gem-difluorocyclopropanes, which serve as a model for the potential reactivity of this compound.

Reaction TypeCatalyst/ReagentKey TransformationProduct Type
Nucleophilic Ring-OpeningThiolate NucleophilesDistal C-C bond cleavageFluorine-free products
Acid-Promoted Ring-OpeningCF3SO3HProximal C-C bond cleavage and cyclization2-Fluoropyrroles (with nitriles)
Transition Metal-Catalyzed Cross-CouplingPd, Rh, NiC-C bond activation and C-F bond cleavageβ-fluoroalkenes, monofluoroalkenes
[3+2] CycloadditionLewis AcidC-C bond cleavage between diester and gem-difluoro groupgem-difluorotetrahydrofurans

Electronic and Steric Influence of Fluorine on Adjacent Reactivity

The two fluorine atoms at the C1 position of this compound exert significant electronic and steric effects that modulate the reactivity of the adjacent lactam moiety.

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorine atoms withdraws electron density from the spiro-carbon and, subsequently, from the adjacent carbonyl carbon of the lactam. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Destabilization of Adjacent Carbocations: The electron-withdrawing nature of the gem-difluoro group leads to the destabilization of any developing positive charge on the adjacent carbon atom. This can influence the mechanism and yield of reactions that proceed through carbocationic intermediates. For example, in some ring-opening reactions of gem-difluorocyclopropanes, substrates with electron-withdrawing groups show lower yields due to this destabilizing effect.

Acidity of α-Protons: The electron-withdrawing effect of the gem-difluoro group can influence the acidity of the protons on the carbon atom alpha to the carbonyl group within the lactam ring.

Steric Influence: The presence of the spiro-fused difluorocyclopropyl ring creates significant steric hindrance around the adjacent carbonyl group.

Shielding of the Carbonyl Group: The cyclopropane ring and the two fluorine atoms can sterically shield one face of the carbonyl group, potentially directing the approach of nucleophiles to the less hindered face. This can lead to diastereoselectivity in addition reactions to the carbonyl.

The interplay of these electronic and steric factors is crucial in determining the chemical behavior of this compound and can be exploited to control the regio- and stereoselectivity of its reactions.

The following table summarizes the key electronic and steric effects of the gem-difluoro group on the adjacent lactam ring.

EffectDescriptionConsequence on Reactivity
Electronic
Inductive Electron WithdrawalFluorine atoms pull electron density away from the lactam ring.Increases electrophilicity of the carbonyl carbon; destabilizes adjacent carbocations.
Steric
Steric HindranceThe spiro-fused ring and fluorine atoms create a bulky environment.Can direct the trajectory of incoming nucleophiles, leading to stereoselectivity; may affect reaction rates.

Computational and Theoretical Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.gov For a molecule like 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, these calculations could provide invaluable insights into its synthesis and subsequent reactivity. Methodologies such as Density Functional Theory (DFT) are commonly employed to explore reaction pathways, offering a balance between computational cost and accuracy. By systematically exploring the potential energy surface, it is possible to identify the most likely routes for chemical transformations. chemrxiv.org

The formation of the spirocyclic core of this compound would involve a key spirocyclization step. Transition state theory is the cornerstone for analyzing the kinetics of such reactions. Computational methods can locate the transition state structures, which are first-order saddle points on the potential energy surface. Analysis of these structures, including their geometry, vibrational frequencies (specifically the single imaginary frequency corresponding to the reaction coordinate), and energy barriers, allows for a detailed understanding of the cyclization process. For instance, in related systems, calculations have been used to determine whether the cyclization proceeds via a concerted or a stepwise mechanism.

The introduction of the gem-difluoro group is a critical aspect of the synthesis of this compound. Quantum chemical calculations can be used to investigate the energetics of various fluorination strategies. This would involve calculating the reaction energies and activation barriers for different fluorinating agents and reaction conditions. The stability of potential intermediates, such as carbocations or radical species that may form during the fluorination process, can also be assessed. Understanding these energetic details is crucial for optimizing reaction conditions and improving yields. For example, studies on other organic molecules have shown that computational analysis can predict the feasibility of different fluorination pathways. mdpi.com

Prediction of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of complex molecules like this compound often involves reactions where multiple isomers can be formed. Computational models are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions. rsc.org By calculating the energies of different possible products and the transition states leading to them, it is possible to predict the major isomer that will be formed under a given set of conditions. For the synthesis of this spirocyclic compound, theoretical calculations could predict, for example, the facial selectivity of an attack on a prochiral center, leading to the desired stereoisomer.

Conformational Analysis and Conformational Dynamics

The three-dimensional structure of this compound will significantly influence its physical, chemical, and biological properties. Conformational analysis aims to identify the most stable conformations (isomers that can be interconverted by rotation about single bonds) and to understand the dynamics of their interconversion. mdpi.com For the six-membered ring in the spirocyclic system, chair and boat conformations would be considered. sci-hub.st Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with theoretical calculations of NMR parameters, is a powerful tool for experimental validation of predicted conformations. nih.gov The presence of the rigid spiro-fused cyclopropane (B1198618) ring and the gem-difluoro group would be expected to have a significant impact on the conformational preferences of the six-membered ring.

Below is a hypothetical table illustrating the kind of data that would be generated from a computational conformational analysis, showing the relative energies of different conformers.

ConformerComputational MethodRelative Energy (kcal/mol)
Chair (Axial NH)DFT (B3LYP/6-31G)0.00
Chair (Equatorial NH)DFT (B3LYP/6-31G)1.5
Twist-BoatDFT (B3LYP/6-31G*)5.8

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. researchgate.net Computational chemistry provides a range of tools to analyze the electronic distribution within this compound. Reactivity descriptors, derived from conceptual DFT, such as the Fukui function, local softness, and electrophilicity index, can be calculated to predict the most reactive sites in the molecule for nucleophilic and electrophilic attack. For instance, the analysis of the electrostatic potential mapped onto the electron density surface can visually indicate regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The presence of the electron-withdrawing difluoromethyl group and the amide functionality would significantly influence the electronic properties and reactivity of the molecule.

A hypothetical table of calculated reactivity descriptors is presented below to illustrate the insights that could be gained.

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
Carbonyl Carbon0.250.05
Amide Nitrogen0.080.18
Alpha-Carbon to Carbonyl0.120.09

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Synthetic Utility and Derivatization Potential

1,1-Difluoro-5-azaspiro[2.5]octan-4-one as a Versatile Synthetic Building Block

The unique spirocyclic structure of this compound, which combines a cyclopropane (B1198618) ring with a piperidinone core and a gem-difluoro group, presents a compelling scaffold for the introduction of conformational rigidity and the modulation of physicochemical properties in larger molecules.

Precursor for Advanced Fluorinated Scaffolds

The inherent functionalities of this compound, including the secondary amine, the ketone, and the difluorinated cyclopropyl (B3062369) group, offer multiple points for chemical modification. It is conceivable that this compound could serve as a precursor to a variety of more complex fluorinated scaffolds. For instance, the lactam ring could be opened to yield functionalized aminocyclopropanecarboxylic acid derivatives, which are valuable building blocks in peptide and peptidomimetic synthesis. The gem-difluoro group is a known isostere for a carbonyl group, offering possibilities for creating novel analogs of bioactive molecules.

Integration into Complex Molecular Architectures

The presence of a secondary amine allows for straightforward integration into larger molecular frameworks through standard N-acylation, N-alkylation, or reductive amination reactions. This would enable the attachment of the difluoro-azaspiro[2.5]octan-4-one moiety to other pharmacophores or molecular scaffolds, thereby introducing the unique properties of the fluorinated spirocycle.

Strategies for Scaffold Diversity through Post-Synthetic Modifications

The diversification of the this compound scaffold could be achieved through a variety of post-synthetic modifications. The lactam nitrogen provides a handle for introducing a wide range of substituents. The adjacent methylene (B1212753) groups could potentially be functionalized through enolate chemistry, although the influence of the gem-difluoro group on the acidity of these protons would need to be experimentally determined.

Investigation of Functional Group Tolerance and Manipulation in Derivatization

The successful derivatization of this compound would depend on the tolerance of its inherent functional groups to various reaction conditions. The stability of the difluorocyclopropyl group under both acidic and basic conditions would be a key consideration. Furthermore, the selective manipulation of the amine and ketone functionalities would be crucial for controlled derivatization. For example, protection of the amine would be necessary to carry out selective reactions at the carbonyl group, such as Wittig reactions or the formation of hydrazones.

Q & A

Q. What are the key physicochemical properties of 1,1-difluoro-5-azaspiro[2.5]octan-4-one, and how do they influence experimental design?

The compound exhibits high thermal and chemical stability, with solubility in polar solvents (e.g., water, methanol) critical for reaction setups. Its molecular formula (C₇H₁₂ClF₂N) and molar mass (183.63 g/mol) necessitate precise stoichiometric calculations in synthesis . Key properties include:

PropertyValue/Description
Melting PointNot reported (requires DSC analysis)
SolubilityPolar solvents (water, methanol)
StabilityStable under inert conditions
HygroscopicityLikely low (based on spirocyclic structure)

Methodological Insight: Use inert atmospheres (N₂/Ar) to prevent decomposition during reactions. Characterization via NMR (¹H/¹³C) and LC-MS is essential for purity assessment .

Q. What synthetic routes are viable for preparing this compound, and how can intermediates be optimized?

Synthesis typically involves multi-step reactions:

Core formation: Cyclization of precursors (e.g., cyclohexanone derivatives) to generate the spirocyclic backbone.

Functionalization: Fluorination via agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .

Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the final product.

Key Challenge: Fluorination efficiency depends on reaction temperature and solvent polarity. Monitor progress via TLC or in situ FTIR to optimize yields .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) provides atomic-level resolution of bond angles, torsion angles, and fluorine positioning. For example:

  • Hydrogen bonding networks: Analyze via graph-set notation to predict packing motifs and stability .
  • Stereoelectronic effects: Fluorine’s electronegativity impacts electron density distribution, detectable through displacement parameters .

Methodological Insight: Crystallize the compound in aprotic solvents (e.g., DCM/hexane) to avoid solvate formation. Refinement in Olex2 or PLATON validates thermal ellipsoids and intermolecular interactions .

Q. How do fluorine substituents affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of fluorine atoms increases electrophilicity at adjacent carbons, facilitating SN2 reactions. For example:

  • Kinetic studies: Compare reaction rates with non-fluorinated analogs using NMR kinetics.
  • Leaving group optimization: Test halides (Cl, Br) or sulfonates (OTs) under varying conditions (DMF, DMSO) .

Data Contradiction: Evidence suggests steric hindrance from the spirocyclic structure may offset fluorine’s electronic effects, requiring computational modeling (DFT) to reconcile experimental vs. theoretical results .

Q. What strategies mitigate toxicity risks during in vitro biological studies of this compound?

While specific toxicological data are limited, structural analogs indicate potential hepatotoxicity. Mitigation strategies include:

  • Dose-response profiling: Use IC₅₀ assays (e.g., MTT in HepG2 cells) to establish safe thresholds.
  • Metabolic stability: Assess cytochrome P450 interactions via liver microsomal assays .

Caution: Avoid in vivo applications until ADME/PK studies confirm low bioaccumulation. Handle with PPE in fume hoods .

Methodological Tables

Q. Table 1: Analytical Techniques for Structural Confirmation

TechniqueApplicationKey Parameters
¹H/¹³C NMRConfirm spirocyclic connectivityδ 2.5–3.5 ppm (CH₂-F)
HRMSVerify molecular formulam/z 183.63 (M+H⁺)
SC-XRDResolve stereochemistryR-factor < 5%

Q. Table 2: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature−20°C to 25°CPrevents fluorination side reactions
SolventDichloromethane (DCM)Balances polarity and stability
CatalystNone (thermal activation)Reduces byproduct formation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.